Unraveling the Intricacies of a Novel Phenylpropanoid: A Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Unraveling the Intricacies of a Novel Phenylpropanoid: A Technical Guide to trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of the phenylpropanoid derivative, trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid. This compound, a member of the p-coumaroylquinic acid family, holds significant interest for its potential biological activities. This document consolidates available data on its chemical identity, physicochemical properties, and outlines a general synthetic approach based on established methods for related isomers. Furthermore, a putative signaling pathway is presented to stimulate further investigation into its mechanism of action.
Chemical Structure and Identity
The precise chemical structure of trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid has been determined through interpretation of its systematic IUPAC name and comparison with known stereoisomers of p-coumaroylquinic acid.
The core of the molecule is a cyclohexane-1-carboxylic acid substituted with hydroxyl groups at positions 1, 3, and 5, and a p-coumaroyl ester at position 4. The stereochemistry is crucial for its biological function. The designation "trans-(3R,5R)" specifies the spatial arrangement of the substituents on the cyclohexane ring. Based on IUPAC nomenclature for substituted cyclohexanes, this corresponds to a specific stereoisomer.
A compound with the IUPAC name 1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid is cataloged in the PubChem database under the compound identifier (CID) 6124211. This entry includes the stereochemical descriptor (1alpha,3alpha,4alpha,5beta)-. A detailed analysis of the Cahn-Ingold-Prelog priority rules for the chiral centers of the cyclohexane ring confirms that the "(1alpha,3alpha,4alpha,5beta)" configuration corresponds to the requested trans-(3R,5R) stereochemistry.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | (1R,3R,4R,5R)-1,3,5-trihydroxy-4-{[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylic acid |
| Common Name | 4-O-p-coumaroylquinic acid |
| Molecular Formula | C₁₆H₁₈O₈ |
| Molecular Weight | 338.31 g/mol |
| CAS Number | Not available for this specific isomer |
| PubChem CID | 6124211 |
| InChI | InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-7-15(22,14(20)21)8-11(18)16(12,23)25-13/h1-6,11-12,14,17-18,20,22-23H,7-8H2,(H,20,21)/b6-3+/t11-,12+,14-,15+,16-/m1/s1 |
| Canonical SMILES | C1--INVALID-LINK--O)O)OC(=O)C=CC2=CC=C(C=C2)O)O">C@HO |
Physicochemical Properties
The physicochemical properties of this p-coumaroylquinic acid isomer are critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential therapeutic applications. The following table summarizes key computed properties.
Table 2: Computed Physicochemical Properties
| Property | Value |
| XLogP3 | -0.9 |
| Hydrogen Bond Donor Count | 5 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Exact Mass | 338.100168 g/mol |
| Topological Polar Surface Area | 145 Ų |
| Heavy Atom Count | 24 |
Experimental Protocols
General Synthesis of p-Coumaroylquinic Acid Isomers
The synthesis typically involves the esterification of a protected quinic acid derivative with an activated p-coumaric acid. The key challenge lies in the selective protection and deprotection of the hydroxyl groups on the quinic acid moiety to achieve the desired isomer.
Experimental Workflow:
Caption: General synthetic workflow for p-coumaroylquinic acid isomers.
Methodology:
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Protection of Quinic Acid: Commercially available (-)-quinic acid is first protected at the carboxylic acid group (e.g., as a methyl or ethyl ester) and at specific hydroxyl groups using appropriate protecting groups (e.g., acetonides, silyl ethers) to leave the C4 hydroxyl group accessible for esterification.
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Activation of p-Coumaric Acid: The carboxylic acid of p-coumaric acid is activated to facilitate esterification. This is commonly achieved by converting it to an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
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Esterification: The protected quinic acid derivative is reacted with the activated p-coumaric acid in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form the ester linkage at the C4 position.
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Deprotection: All protecting groups are removed under appropriate conditions (e.g., acidic or basic hydrolysis, fluoride-mediated cleavage of silyl ethers) to yield the final product.
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Purification: The crude product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired isomer with high purity.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Putative Biological Signaling Pathway
While the specific biological activities of this particular isomer are not extensively documented, compounds of the chlorogenic acid family, including p-coumaroylquinic acids, are known to possess a range of pharmacological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. A plausible mechanism of action could involve the modulation of inflammatory signaling pathways.
Hypothesized Anti-inflammatory Signaling Pathway:
Caption: Putative inhibition of the NF-κB inflammatory pathway.
This proposed pathway suggests that the compound may exert anti-inflammatory effects by inhibiting key components of the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). Inhibition of IκB kinase (IKK) would prevent the degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and preventing the expression of pro-inflammatory genes such as those for COX-2, iNOS, and various cytokines.
Conclusion and Future Directions
trans-(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid represents a specific stereoisomer within the p-coumaroylquinic acid class of natural products. While its detailed biological profile remains to be fully elucidated, its structural similarity to other bioactive chlorogenic acids suggests it is a promising candidate for further investigation in drug discovery and development. Future research should focus on the development of a stereospecific synthesis, comprehensive in vitro and in vivo evaluation of its pharmacological activities, and elucidation of its precise molecular targets and mechanisms of action. This technical guide provides a foundational resource to support these endeavors.
